N-(2,4-Dinitrophenyl)-L-phenylalanine
Overview
Description
“2,4-Dinitrophenylhydrazine” is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . “2,4-Dinitrodiphenylamine” forms an efficient anionic chromogenic chemosensor .
Synthesis Analysis
A novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
Molecular Structure Analysis
The molecular structure of “2,4-Dinitrophenylhydrazine” was studied by X-ray diffraction, and the results of the optimized molecular structure are presented and compared with density functional methods with 631-G basis set .
Chemical Reactions Analysis
The reaction of N-(2,4-dinitrophenyl)pyridinium chloride (salt(Cl−)) with sodium dicyanamide (Na(CN)2N) resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt, salt((CN)2N−) .
Physical And Chemical Properties Analysis
“2,4-Dinitrodiphenylamine” has a molecular weight of 259.22, and it is soluble in acetone .
Scientific Research Applications
Chromatographic Applications
- Optical Resolution in Chromatography : N-(2,4-Dinitrophenyl)-L-phenylalanine has been used in chromatography for the optical resolution of amino acids. It was found to be effective in separating enantiomers using a bovine serum albumin silica column, highlighting its potential in analytical chemistry (Allenmark & Andersson, 1986).
Peptide Synthesis and Analysis
- Advances in Peptide Synthesis : The compound has been utilized in polymer-supported peptide synthesis. Its coupling to amino acid phenyl esters on a polymer matrix demonstrated its role in synthesizing dipeptides, which is significant for advancing solid-phase peptide synthesis (Baker et al., 1988).
- Spectroscopy in Biochemical Analysis : N-(2,4-Dinitrophenyl)-L-phenylalanine derivatives have been studied for their absorbance and fluorescence properties, which are important in the characterization of peptides and proteins (Henkart, 1971).
Biochemical and Molecular Applications
- Amino Acid Biosynthesis and Metabolism : Research has been conducted on the biosynthesis of L-phenylalanine, a vital amino acid in human and plant metabolism. The findings contribute to understanding plant phenylalanine biosynthesis and its genetic control, which is crucial for agricultural and pharmaceutical applications (Maeda et al., 2011).
- Genetic Code Expansion in Microbiology : Studies have explored the incorporation of N-(2,4-Dinitrophenyl)-L-phenylalanine into proteins in E. coli, providing insights into protein interactions and the potential for novel biosensing applications (Chin et al., 2002).
Immunology
- Immunological Research : The compound has been used in the production of monoclonal antibodies, aiding in the study of immune responses and the development of diagnostic tools (Yang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHTLAEPSKXQJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288139 | |
Record name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-L-phenylalanine | |
CAS RN |
1655-54-5 | |
Record name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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